REACTION_SMILES
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[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[Cl:1][c:2]1[cH:3][cH:4][c:5]([SH:8])[cH:6][cH:7]1.[Cl:26][CH2:27][Cl:28].[F:9][c:10]1[c:11]([CH2:12][Br:13])[cH:14][c:15]([F:18])[cH:16][cH:17]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([S:8][CH2:12][c:11]2[c:10]([F:9])[cH:17][cH:16][c:15]([F:18])[cH:14]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Sc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(F)c(CBr)c1
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Name
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Type
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product
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Smiles
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Fc1ccc(F)c(CSc2ccc(Cl)cc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |